Product packaging for 1-Bromo-4-iodonaphthalene(Cat. No.:CAS No. 63279-58-3)

1-Bromo-4-iodonaphthalene

Cat. No.: B1276106
CAS No.: 63279-58-3
M. Wt: 332.96 g/mol
InChI Key: HQHHKYXPFKHLBF-UHFFFAOYSA-N
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Description

1-Bromo-4-iodonaphthalene is a useful research compound. Its molecular formula is C10H6BrI and its molecular weight is 332.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrI B1276106 1-Bromo-4-iodonaphthalene CAS No. 63279-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHHKYXPFKHLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408053
Record name 1-bromo-4-iodonaphthalene
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Molecular Weight

332.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63279-58-3
Record name 1-bromo-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408053
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Record name 1-bromo-4-iodonaphthalene
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Synthetic Methodologies and Reaction Pathways

Directed Halogenation Strategies

Directed halogenation encompasses methods that utilize the inherent electronic properties of the naphthalene (B1677914) ring, the influence of existing substituents, or the use of catalysts and directing groups to install halogens at specific positions.

Achieving the specific 1-bromo-4-iodo arrangement on the naphthalene scaffold can be approached through sequential halogenation. This typically involves the introduction of one halogen, which then directs the subsequent introduction of the second halogen.

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. uri.edulibretexts.org In the case of naphthalene, the α-positions (1, 4, 5, 8) are kinetically favored for electrophilic attack over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate (arenium ion). libretexts.org The reaction proceeds in two steps: the initial attack of the electrophile to form the resonance-stabilized arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

For halogenation, the electrophilicity of molecular halogens like bromine (Br₂) and iodine (I₂) is often insufficient to overcome the aromaticity of the ring, necessitating the use of a catalyst to generate a more potent electrophilic species. libretexts.orgdocbrown.info

A direct and regioselective approach to the synthesis of halonaphthalenes involves using specific catalytic systems. For instance, the combination of iron(III) nitrate (B79036) dinitrogen tetroxide complex supported on charcoal (Fe(NO₃)₃·1.5N₂O₄/charcoal) has been shown to effectively catalyze the direct iodination and bromination of naphthalene in dichloromethane (B109758) at room temperature. researchgate.net This method provides a pathway for the regioselective mono-halogenation of activated aromatic compounds. researchgate.net

Once a halogen is installed at the 1-position (e.g., in 1-bromonaphthalene (B1665260) or 1-iodonaphthalene), it directs subsequent electrophilic substitutions. Halogens are deactivating groups but are ortho, para-directors. In the context of 1-halonaphthalenes, the 4-position (para) is strongly favored for further halogenation over the 2-position (ortho), due to both electronic and steric factors. cdnsciencepub.com For example, the bromination of 1-iodonaphthalene (B165133) is a viable route to synthesize 1-bromo-4-iodonaphthalene.

Palladium-catalyzed C-H halogenation has also emerged as a powerful tool for regioselective synthesis. scispace.comresearchgate.net These methods often rely on a directing group attached to the naphthalene skeleton to guide the halogenation to a specific C-H bond. For example, a 1-naphthaldehyde (B104281) can be selectively halogenated at the C8 (peri) or C2 (ortho) position depending on the reaction conditions and intermediates formed. researchgate.netresearchgate.net While not directly producing a 1,4-pattern, these advanced methods highlight the principle of directed halogenation.

Method Reagents Key Features Reference
Catalytic HalogenationI₂ or Br₂ with Fe(NO₃)₃·1.5N₂O₄/charcoalDirect, regioselective mono-halogenation at room temperature. researchgate.net
Sequential EAS1. Br₂/FeBr₃2. I₂/Catalyst on 1-bromonaphthaleneStepwise introduction; the first halogen directs the second to the 4-position. cdnsciencepub.com
Pd-Catalyzed C-H HalogenationPd(OAc)₂, oxidant, halogen sourceHigh regioselectivity controlled by a directing group. scispace.comresearchgate.net

An alternative to electrophilic substitution is the metalation-halogenation sequence. This strategy involves the deprotonation of a C-H bond using a strong base or a metal-halogen exchange to generate an organometallic intermediate (an aryllithium or arylmagnesium species), which then reacts with an electrophilic halogen source. researchgate.net This method is particularly useful for introducing halogens at positions that are not readily accessible through EAS. researchgate.net

The lithium-halogen exchange is a powerful method for generating specific aryllithium compounds from aryl halides. researchgate.net For instance, an existing bromo or iodo group on a naphthalene ring can be exchanged with lithium, and the resulting lithiated naphthalene can then be quenched with a different halogenating agent (e.g., I₂ or Br₂).

This approach is especially effective for the synthesis of highly substituted or specifically patterned halogenated naphthalenes, including those based on electron-deficient cores.

Understanding the mechanisms of halogenation reactions is key to controlling their outcomes. This includes studying the role of the starting materials and the precise effects of various reaction parameters.

Electron-deficient naphthalenes, such as polyfluoronaphthalenes, exhibit different reactivity compared to the parent naphthalene. The strongly electron-withdrawing fluorine atoms deactivate the ring towards electrophilic attack but increase the acidity of the remaining C-H protons, making them susceptible to deprotonation (metalation).

A specific synthetic route for hetero-dihalogenated hexafluoronaphthalenes utilizes a metalation-halogenation sequence. rsc.org For example, the synthesis of 3-bromo-1,2,4,5,6,8-hexafluoro-7-iodonaphthalene starts with a 3-halogenated-1,2,4,5,6,8-hexafluoronaphthalene. This substrate is treated with a magnesium amide base, such as TMP₂Mg∙2LiBr (TMP = 2,2,6,6-tetramethylpiperidide), to selectively deprotonate the most acidic C-H bond. The resulting organometallic intermediate is then trapped with an electrophilic halogen source (e.g., iodine) to yield the dihalogenated product. rsc.org This demonstrates how the electron-deficient nature of the polyfluorinated ring system facilitates regioselective functionalization via a metalation pathway rather than an electrophilic substitution pathway.

Starting Material Reagents Intermediate Product Reference
1,3,4,5,7,8-Hexafluoro-2-iodonaphthalene1. TMP₂Mg∙2LiBr2. Br₂Organomagnesium intermediate2-Bromo-1,3,4,5,7,8-hexafluoro-7-iodonaphthalene rsc.org

Reaction conditions play a critical role in determining the yield and regioselectivity of halogenation reactions.

Temperature: Temperature can significantly affect the product distribution. In the bromination of naphthalene over KSF clay, different polybrominated isomers can be formed, and the reaction rate is temperature-dependent. arkat-usa.org For metalation-halogenation sequences on polyfluoronaphthalenes, the initial deprotonation is typically carried out at a low temperature (e.g., -40 °C) to control the reaction and prevent side reactions, before the mixture is warmed to room temperature after the addition of the halogen source. rsc.org

Solvents: The choice of solvent is crucial. For electrophilic halogenations, non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are common. researchgate.netarkat-usa.org For metalation reactions, anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are required to stabilize the organometallic intermediates. rsc.org

Equivalents: The stoichiometry of the reagents, particularly the halogenating agent and the catalyst, dictates the extent of halogenation. Using one equivalent of a halogenating agent might favor mono-halogenation, while using multiple equivalents can lead to polyhalogenated products. arkat-usa.org For instance, reacting naphthalene with three mole equivalents of bromine at room temperature yields 1,4,6-tribromonaphthalene as the major product. arkat-usa.org In the synthesis of hetero-dihalogenated fluoronaphthalenes, precise control of equivalents (e.g., 0.5 equivalents of the base) is necessary to ensure selective mono-metalation. rsc.org

Reaction Parameter Effect on Halogenation Example(s) Reference(s)
Temperature Influences reaction rate and can alter the distribution of isomers. Low temperatures are often required for selective metalation.Bromination over KSF clay; Metalation of hexafluoronaphthalenes at -40 °C. rsc.orgarkat-usa.org
Solvent Affects reagent solubility and stabilizes reactive intermediates.CH₂Cl₂ for EAS; Anhydrous THF for metalation-halogenation. researchgate.netrsc.org
Equivalents Controls the degree of halogenation (mono- vs. poly-substitution).3 eq. of Br₂ leads to tribromonaphthalene; 0.5 eq. of base for selective mono-metalation. rsc.orgarkat-usa.org

Mechanistic Studies of Halogenation

Role of Electron-Deficient Polyfluoronaphthalenes as Starting Materials

Precursor-Based Synthesis

The construction of the this compound framework often begins with appropriately substituted naphthalene precursors. These methods involve the sequential introduction or modification of functional groups on the naphthalene ring system to achieve the desired dihalogenated product.

Synthesis from Substituted Naphthalene Derivatives

The use of pre-functionalized naphthalenes is a common strategy, allowing for regioselective control over the placement of the halogen atoms.

A classic and effective method for introducing halogens onto an aromatic ring involves the diazotization of an amino group, followed by a Sandmeyer or related substitution reaction. For instance, starting from 1-aminonaphthalene, a multi-step process can be employed. The amino group can be converted to a diazonium salt, which is then displaced by a halogen. vpscience.org A plausible synthetic route could involve the bromination of 1-aminonaphthalene, followed by diazotization of the resulting amino-bromonaphthalene and subsequent iodination.

A process for preparing aromatic halides from aromatic amines has been detailed where an aromatic amine is treated with a mixture of nitrite (B80452) ion and a halohydric acid in dimethylsulfoxide (DMSO). justia.com This in situ generation of the diazonium salt and a halodimethylsulfonium halide facilitates the substitution. google.comgoogle.com For example, 1-aminonaphthalene can be converted to 1-bromonaphthalene in 78% yield using this method. justia.comgoogle.com A similar procedure can be envisioned for the synthesis of this compound starting from a suitably substituted aminonaphthalene.

Starting MaterialReagentsProductYieldReference
1-AminonaphthaleneNaNO₂, HBr, DMSO1-Bromonaphthalene78% justia.comgoogle.com
1-AminonaphthaleneNaNO₂, HI, DMSO1-Iodonaphthalene45% justia.comgoogle.com

This table showcases the synthesis of monohalogenated naphthalenes from 1-aminonaphthalene using a one-pot diazotization and substitution method. A similar strategy could be adapted for the synthesis of this compound.

Methylnaphthalenes can also serve as precursors for this compound. These syntheses typically involve multiple steps to introduce the required halogen atoms. For example, 1-bromo-4-methylnaphthalene (B1266045) can be a potential intermediate. nih.gov The methyl group can be converted to an amino group through a series of reactions, such as nitration followed by reduction. This amino group can then undergo diazotization and iodination to yield the final product. The specific sequence of bromination and functional group manipulation is crucial for achieving the correct isomer.

Diazotization and Substitution Reactions

Functionalization of Halogenated Naphthalenes

An alternative approach involves starting with a naphthalene molecule that already contains one or more halogen atoms and then introducing the additional required halogens.

Strategies for Introducing Halogens (e.g., Iodine, Bromine)

The direct halogenation of naphthalene or its derivatives is a fundamental method for introducing bromine and iodine. The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the starting material.

For instance, the bromination of naphthalene with bromine in a solvent like carbon tetrachloride can yield 1-bromonaphthalene. vpscience.org Further bromination of 1-bromonaphthalene can selectively occur at the C-4 position to give 1,4-dibromonaphthalene. researchgate.net This dibrominated compound could then potentially be converted to this compound through a halogen exchange reaction.

Recent advancements have focused on catalytic methods for halogenation. Silver-catalyzed halogenation and electrophilic cyclization of terminal alkynols have been reported as a step-efficient way to produce dihalogenated naphthalene derivatives. acs.orgnih.gov These methods offer pathways to both homo- and heterodihalogenated naphthalenes. acs.org

Halogenating AgentSubstrateProductConditionsReference
Br₂Naphthalene1-BromonaphthaleneCCl₄, reflux vpscience.org
Br₂1-Bromonaphthalene1,4-DibromonaphthaleneCH₂Cl₂, -30 to -50°C researchgate.net
NBS or IClTerminal AlkynolsDihalogenated NaphthalenesSilver-catalyzed acs.orgnih.gov

This table summarizes various methods for introducing halogen atoms onto a naphthalene ring system.

Role of Halogen Atoms in Subsequent Reactions

The presence of both bromine and iodine on the naphthalene ring in this compound imparts differential reactivity, which is highly valuable in synthetic organic chemistry. The carbon-iodine bond is generally weaker and more reactive than the carbon-bromine bond. researchgate.net This difference allows for selective reactions, such as cross-coupling reactions, where the iodine atom can be selectively replaced while leaving the bromine atom intact for subsequent transformations.

Halogen atoms act as excellent leaving groups in nucleophilic substitution and are pivotal in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille reactions. The ability to sequentially react at the C-I and C-Br bonds provides a powerful tool for the construction of complex, polysubstituted naphthalene derivatives. The high electrophilicity and leaving group properties of halogens are fundamental to their role in activating organic compounds for further derivatization. mdpi.com

Novel Synthetic Routes

The synthesis of this compound, a key intermediate in organic and materials science, has evolved beyond traditional halogenation methods. Researchers are actively exploring novel synthetic pathways that prioritize environmental responsibility, efficiency, and economic viability. These modern approaches focus on minimizing hazardous waste, reducing reaction steps, and maximizing product output.

Exploration of Environmentally Benign Syntheses

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of halogenated aromatic compounds. This involves the use of less toxic reagents, recyclable catalysts, and environmentally friendly solvents.

One prominent eco-friendly approach is the direct oxidative iodination of bromo-arenes using a simple and clean system. A notable example is the use of an iodine-hydrogen peroxide system for the iodination of 4-bromobiphenyl (B57062), which yielded the desired product in 97% purity. google.com This method is considered environmentally friendly as it avoids harsh heavy-metal catalysts, and the primary byproduct is water. The solvent, such as acetic acid, can be easily recovered and reused, significantly reducing waste and production costs. google.com While this specific example is for a biphenyl (B1667301) system, the methodology is directly applicable to the naphthalene core, presenting a green route to this compound from 1-bromonaphthalene.

The use of ionic liquids as a reaction medium also represents a significant advancement in environmentally benign synthesis. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) has been used as a recyclable, non-volatile solvent for the Willgerodt–Kindler reaction, a process for synthesizing thioamides. researchgate.net The application of such ionic liquids could be explored for the halogenation of naphthalene derivatives to minimize the use of volatile and often toxic organic solvents.

Furthermore, solvent-free reaction conditions are a cornerstone of green synthesis. Friedel–Crafts acylation, a fundamental reaction in organic chemistry, has been successfully performed on acidic alumina (B75360) without any solvent, demonstrating a greener alternative to traditional methods. chemeducator.org The development of similar solid-supported, solvent-free halogenation protocols for substrates like 1-bromonaphthalene is an active area of research.

A comparative look at these greener approaches is detailed in the table below.

MethodKey Reagents/ConditionsAdvantagesPotential Application for this compound
Oxidative Iodination I₂, H₂O₂ in acetic acidHigh yield, water as a byproduct, recyclable solvent, cost-effective. google.comDirect iodination of 1-bromonaphthalene.
Ionic Liquid Medium e.g., [bmim]BF4Recyclable solvent, low volatility, enhanced reaction rates. researchgate.netHalogenation reactions in a controlled, green environment.
Solvent-Free Reaction Solid support (e.g., alumina)Eliminates solvent waste, simplified workup, potential for energy savings. chemeducator.orgDirect halogenation of solid-phase 1-bromonaphthalene.

Development of High-Yielding and Cost-Effective Protocols

The industrial and laboratory-scale synthesis of this compound demands protocols that are not only efficient in terms of yield but also economically practical. Research has focused on improving upon classical methods like the Sandmeyer reaction and developing novel catalytic systems.

A modified Sandmeyer-type reaction offers a high-yield pathway to aromatic iodides from the corresponding amines. A patented process describes the synthesis of 1-iodonaphthalene from 1-aminonaphthalene using a halohydric acid and a nitrite source in a solvent like dimethyl sulfoxide (B87167) (DMSO). The use of a CuI catalyst in this system was shown to dramatically increase the yield to 93%. google.com This protocol could be adapted for the synthesis of this compound starting from 4-bromo-1-aminonaphthalene, providing a robust and high-yielding route.

Another effective method involves the direct conversion of arylhydrazines to aryl iodides. This approach has been demonstrated to produce a variety of iodo-aromatics in high yields by reacting the corresponding hydrazine (B178648) hydrochloride with iodine in DMSO at 60 °C. For the structurally similar 1-bromo-4-iodobenzene (B50087), an isolated yield of 83% was achieved. acs.org This suggests that 4-bromo-1-naphthalenehydrazine could be a viable precursor for a high-yield synthesis of the target compound.

The development of one-pot cascade reactions mediated by catalysts like copper(I) cyanide (CuCN) also presents an efficient strategy. Such methods allow for the construction of complex naphthalene structures from simpler precursors in a single step through a sequence of isomerization, cyclization, and aromatization, often resulting in high yields. acs.org

A Chinese patent highlights a particularly efficient and cost-effective method for producing 4-bromo-4'-iodobiphenyl, achieving a 97% yield. The process involves the iodination of 4-bromobiphenyl using an optimized ratio of iodine and hydrogen peroxide. The simplicity of handling, high safety, and excellent yield significantly reduce production costs. google.com This protocol's principles are directly transferable to the synthesis of this compound.

The table below summarizes the key aspects of these high-yield protocols.

Synthetic ProtocolStarting Material ExampleKey ReagentsReported YieldKey Advantages
Catalytic Sandmeyer-type Reaction 1-AminonaphthaleneHI, NaNO₂, CuI catalyst, DMSO google.com93% (for 1-iodonaphthalene) google.comHigh catalytic efficiency, readily available starting materials.
Iodination of Arylhydrazines 4-Bromophenylhydrazine hydrochlorideI₂, DMSO acs.org83% (for 1-bromo-4-iodobenzene) acs.orgGood yields, avoids diazotization step.
Oxidative Iodination 4-BromobiphenylI₂, H₂O₂ google.com97% (for 4-bromo-4'-iodobiphenyl) google.comExcellent yield, low cost, environmentally friendly.

Reactivity and Mechanistic Investigations

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 1-bromo-4-iodonaphthalene, these reactions are typically catalyzed by transition metals, most commonly palladium.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. rsc.org This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. rsc.org

In the context of this compound, palladium-catalyzed Suzuki-Miyaura coupling offers a powerful method for constructing biaryl systems. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. rsc.org The reactivity of the aryl halide in the oxidative addition step is crucial and generally follows the trend I > Br > Cl. wikipedia.org This inherent reactivity difference allows for selective coupling at the C-I bond of this compound while leaving the C-Br bond intact for subsequent transformations.

The choice of palladium catalyst, ligands, base, and solvent system significantly influences the reaction's efficiency and selectivity. Various palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), are commonly employed. researchgate.net Phosphine (B1218219) ligands are often used to stabilize the palladium catalyst and modulate its reactivity. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides This table presents generalized conditions and may require optimization for specific substrates like this compound.

ComponentExamplePurposeCitation
Aryl Halide This compoundElectrophilic partner-
Organoboron Reagent Phenylboronic acidNucleophilic partner nih.gov
Palladium Catalyst Pd(OAc)₂ or [Pd(PPh₃)₄]Catalyst for C-C bond formation researchgate.netnih.gov
Ligand PCy₃·HBF₄ or PPh₃Stabilizes and activates the catalyst nih.gov
Base K₂CO₃, Cs₂CO₃, or KFActivates the organoboron reagent researchgate.netnih.govchinesechemsoc.org
Solvent Toluene/Water or MethanolReaction medium nih.govchinesechemsoc.org
Temperature Room Temperature to 100 °CAffects reaction rate researchgate.net

To enhance the practicality and sustainability of the Suzuki-Miyaura coupling, significant research has focused on developing ligand-free catalytic systems. researchgate.netjmchemsci.com These reactions often utilize palladium catalysts, such as palladium(II) acetate or palladium on carbon (Pd/C), without the addition of external phosphine or N-heterocyclic carbene (NHC) ligands. researchgate.netresearchgate.net The absence of expensive and often air-sensitive ligands simplifies the reaction setup and product purification. jmchemsci.com

Ligand-free conditions have been successfully applied to a variety of aryl halides, including aryl iodides and bromides. mdpi.comlibretexts.org These reactions are frequently conducted in aqueous media or polar aprotic solvents, which can promote catalytic activity. researchgate.netnih.gov For instance, microwave-assisted, ligand-free Suzuki reactions in water have been reported to proceed rapidly with low palladium loadings. The reactivity trend of I > Br remains, making selective mono-arylation of dihaloarenes feasible. nih.gov

Table 2: Typical Parameters for Ligand-Free Suzuki-Miyaura Coupling These conditions are general and highlight the key features of ligand-free systems.

ParameterDescriptionExampleCitation
Catalyst Palladium salt without added ligandPd(OAc)₂ or Pd/C researchgate.netlibretexts.org
Solvent Often aqueous or polarDMF/Water or Glycerol-based NaDES nih.govlibretexts.org
Base Inorganic baseK₂CO₃ or Cs₂CO₃ mdpi.comlibretexts.org
Temperature Room temperature to elevated temperatures (e.g., 90-130 °C)Varies with substrate reactivity nih.govlibretexts.org
Atmosphere Often performed under airSimplifies experimental setup researchgate.net

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is instrumental in the synthesis of substituted alkynes. wikipedia.orgresearchgate.net

A key feature of the Sonogashira reaction when applied to dihaloarenes like this compound is its high degree of selectivity. The oxidative addition of the aryl halide to the palladium(0) center is the rate-determining step, and the reactivity follows the order C-I > C-Br >> C-Cl. wikipedia.orgorganic-chemistry.org This significant difference in reaction rates allows for the selective alkynylation at the more reactive carbon-iodine bond, leaving the carbon-bromine bond available for subsequent chemical modifications. wikipedia.orgresearchgate.net

This selectivity has been demonstrated with structurally similar compounds. For example, the Sonogashira coupling of 1-bromo-4-iodobenzene (B50087) with a terminal alkyne proceeds exclusively at the iodo-substituted position when the reaction is conducted under controlled, mild conditions, such as at room temperature. wikipedia.org Similarly, the reaction of 2-bromo-4-iodo-quinoline with an alkyne results in the formation of the 4-alkynyl-2-bromoquinoline product. researchgate.net This strong precedent suggests that this compound will react in a highly selective manner to yield 1-bromo-4-alkynylnaphthalene derivatives.

The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base. wikipedia.orgcetjournal.it

Palladium Catalyst : As in other cross-coupling reactions, a palladium(0) species is the active catalyst. Common precursors include [Pd(PPh₃)₄] or [Pd(PPh₃)₂Cl₂]. researchgate.net

Copper(I) Co-catalyst : The role of the copper(I) salt is to react with the terminal alkyne to form a copper(I) acetylide intermediate. jmchemsci.com This copper acetylide then undergoes transmetalation with the palladium(II) complex (formed after oxidative addition), which is generally faster than the direct reaction of the alkyne with the palladium intermediate. This co-catalysis allows the reaction to proceed under milder conditions, often at room temperature. researchgate.net

Amine Base : An amine, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), serves multiple purposes. It acts as a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. cetjournal.it It also serves as a solvent and can act as a ligand for the palladium and copper species. Furthermore, it scavenges the hydrogen halide (HX) produced during the reaction.

While the copper(I)-cocatalyzed method is the most common, copper-free Sonogashira couplings have also been developed to avoid issues related to the formation of undesired alkyne homocoupling (Glaser coupling) products and the toxicity of copper. These copper-free reactions often require a stronger base or different reaction conditions to facilitate the direct formation of the palladium acetylide. researchgate.net

Table 3: Key Reagents in a Typical Sonogashira Coupling Reaction

ReagentFunctionExampleCitation
Palladium Catalyst Primary catalyst for C-C bond formation[Pd(PPh₃)₂Cl₂] researchgate.net
Copper(I) Co-catalyst Forms copper acetylide intermediateCuI wikipedia.org
Amine Base Deprotonates alkyne, scavenges HXTriethylamine (Et₃N) cetjournal.it
Solvent Reaction mediumDMF or THF wikipedia.org
Selective Coupling at Iodine vs. Bromine

Stille Coupling

The Stille coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide, catalyzed by a palladium complex. lookchem.com 1-Iodonaphthalene (B165133), a related compound to the subject of this article, has been shown to undergo a palladium-catalyzed Stille cross-coupling reaction. cymitquimica.comlookchem.comsigmaaldrich.com Specifically, it reacts with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine to yield 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine. lookchem.comsigmaaldrich.com

In a different study, the Stille reaction was used to synthesize 2-(1-naphthyl)pyrazine in good yields by coupling 1-iodonaphthalene with a stannane. conicet.gov.ar While these examples utilize 1-iodonaphthalene, the principles are directly applicable to this compound, where the more reactive C-I bond would be expected to participate in the coupling, leaving the C-Br bond intact for potential further functionalization.

Heck Reaction

The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a cornerstone of C-C bond formation. organic-chemistry.orgwikipedia.orglibretexts.org The reaction typically proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org While specific studies on the Heck reaction of this compound are not prevalent in the searched literature, the reactivity of related aryl halides provides a strong indication of its expected behavior. For instance, sterically hindered 1-iodonaphthalene has been successfully utilized in Heck reactions. sci-hub.se Given the higher reactivity of the C-I bond over the C-Br bond in palladium-catalyzed reactions, it is anticipated that this compound would selectively react at the iodo-position.

Kumada Cross-Coupling Reaction

The Kumada cross-coupling reaction forges carbon-carbon bonds by reacting a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgjk-sci.com This reaction was one of the first catalytic cross-coupling methods to be reported. wikipedia.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. jk-sci.comslideshare.net

Nickel-catalyzed Kumada couplings have been shown to be effective for aryl bromides. jk-sci.com In the context of this compound, the greater reactivity of the C-I bond towards oxidative addition with both nickel and palladium catalysts suggests that selective coupling at the iodo-substituted position is highly feasible. Recent studies have also explored the use of Ni(I) complexes as catalysts, which can participate in a Ni(I)/Ni(III) catalytic cycle. researchgate.netacs.org

Hiyama Cross-Coupling Reaction

The Hiyama coupling is a palladium-catalyzed reaction that forms C-C bonds between organosilanes and organic halides or pseudohalides. organic-chemistry.org A key feature of this reaction is the requirement of an activating agent, such as a fluoride (B91410) ion or a base, to facilitate the transmetalation step. organic-chemistry.org

Studies have demonstrated the successful Hiyama coupling of 1-iodonaphthalene with various organosilanes. researchgate.netresearchgate.netfiu.edu For instance, the reaction of 1-iodonaphthalene with unprotected 1-diisopropylsilyl-d-glucal has been optimized as a model reaction. researchgate.net In another example, vinyl tris(trimethylsilyl)silanes were shown to couple with 1-iodonaphthalene. fiu.edu The reaction's scope has been extended to include the coupling of arylsilanes with unactivated alkyl bromides and iodides at room temperature, highlighting the versatility of this method. organic-chemistry.org Given the established reactivity of aryl iodides, this compound is expected to undergo selective Hiyama coupling at the iodo-position.

Oxidative Addition Mechanisms in Cross-Coupling

Oxidative addition is a fundamental step in many cross-coupling reactions, where a low-valent transition metal center inserts into a carbon-halogen bond. libretexts.org The mechanism of this process can be complex and is influenced by the nature of the metal, ligands, and the organic halide. nih.govnih.gov

Electron Transfer vs. Concerted Pathways

The oxidative addition of aryl halides to transition metal centers can proceed through different mechanistic pathways, primarily categorized as either a concerted two-electron process or a stepwise single-electron transfer (SET) pathway. nih.govthieme-connect.com In a concerted mechanism, the C-X bond cleavage and the formation of two new metal-carbon and metal-halogen bonds occur in a single transition state. libretexts.orgnih.gov This is often the case for palladium-catalyzed reactions. nih.gov

Conversely, a stepwise pathway can involve an initial outer-sphere electron transfer from the metal to the aryl halide, forming a radical anion which then fragments to an aryl radical and a halide anion. nih.govthieme-connect.com This radical pathway is more common for first-row transition metals like nickel, which have a greater propensity to undergo one-electron redox steps. nih.govnih.gov Competition experiments with Ni(PEt₃)₄ involving 9-bromoanthracene (B49045) and 1-iodonaphthalene have provided evidence for a complex manifold of reaction pathways, suggesting that both concerted and radical pathways can be operative depending on the specific substrates and reaction conditions. nih.govresearchgate.net

Role of Transition Metal Catalysts (e.g., Ni(0), Pd(0))

Both Ni(0) and Pd(0) are extensively used as catalysts in cross-coupling reactions, but they can exhibit different mechanistic behaviors. nih.gov Palladium catalysts generally favor a concerted oxidative addition pathway. nih.gov

Nickel catalysts, on the other hand, are more versatile and can operate through both concerted and radical pathways. nih.govnih.gov The oxidative addition of aryl halides to Ni(0) complexes ligated by monophosphines has been shown to occur via both mechanisms, with the branching between radical and non-radical pathways depending on the electronic properties of the ligand and the aryl halide. nih.govnih.gov For instance, in a competition experiment between 1-chloro-3,5-bis(trifluoromethyl)benzene and 1-bromonaphthalene (B1665260) with Ni(PEt₃)₄, the reaction preferentially occurred with the aryl bromide, suggesting a two-electron concerted step. nih.gov However, other studies with different aryl halides point towards a radical pathway initiated by electron transfer. nih.govresearchgate.net The accessibility of Ni(I) and Ni(III) oxidation states further complicates the mechanistic landscape, allowing for catalytic cycles involving these odd-electron species. ucla.edu

Influence of Ligands and Substrate Reactivity

The reactivity of this compound in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is profoundly influenced by the choice of ligands and the inherent properties of the substrate itself. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane and a halide. fishersci.co.uk The relative reactivity of the carbon-halogen bonds in this compound is a critical factor, with the carbon-iodine (C-I) bond being significantly more susceptible to oxidative addition to the palladium catalyst than the carbon-bromine (C-Br) bond (R-I > R-Br >> R-Cl). fishersci.co.uk This differential reactivity allows for selective functionalization at the C-I position.

Ligands play a crucial role in facilitating the catalytic cycle. Electron-rich and sterically bulky phosphine ligands are often employed to enhance the efficiency of the oxidative addition step, which is the initial insertion of the palladium catalyst into the carbon-halogen bond. libretexts.org For less reactive substrates, such as those containing electron-donating groups which can slow the oxidative addition step, the design of the ligand is paramount. libretexts.orgrsc.org For instance, bulky, electron-donating phosphine ligands on the Pd catalyst, in conjunction with appropriate bases, have proven effective for activating less reactive aryl chlorides, a principle that extends to the less reactive C-Br bond in the subject molecule. libretexts.org In reactions involving substrates with different halogens, such as this compound, the less reactive C-Br bond can remain intact while the C-I bond reacts, providing a handle for subsequent functionalization. chinesechemsoc.org

The nature of the substituents on the aromatic core also modulates reactivity. Electron-withdrawing groups can increase the rate of reaction, whereas electron-donating groups may have the opposite effect. rsc.org The choice of base and solvent system is also critical, as the base is required to initiate transmetallation, a key step in the catalytic cycle. libretexts.org

Ullmann Coupling

The Ullmann coupling reaction, a classic method for forming carbon-carbon bonds by coupling aryl halides over a copper catalyst, has been extensively studied on surfaces to create two-dimensional molecular networks. acs.orgnsf.gov This on-surface synthesis provides atomic-scale insights into the reaction mechanism.

On the (111) surfaces of coinage metals (Copper, Silver, and Gold), the Ullmann coupling of halogenated naphthalenes proceeds through a well-defined sequence of steps. acs.org The process begins with the adsorption of the this compound molecule onto the metal surface. This is followed by the thermally induced cleavage of a carbon-halogen bond, a process known as dehalogenation. chemrxiv.org

Due to the lower bond dissociation energy, the C-I bond cleaves preferentially over the C-Br bond, generating a surface-stabilized naphthyl radical and an adsorbed iodine atom. acs.org Recent studies have shown that this process often proceeds via the formation of an organometallic intermediate, where a metal atom from the surface coordinates with two of the aryl radicals. nsf.gov These radicals or organometallic intermediates then diffuse across the surface until they encounter each other and couple, forming a new C-C bond and the final biaryl product. acs.org The product may remain adsorbed on the surface or desorb into the gas phase. acs.org

The general mechanism can be summarized in the following steps:

Table 1: Steps of the On-Surface Ullmann Coupling Mechanism
Step Description
1. Adsorption The reactant molecule (this compound) adsorbs onto the metal surface (Cu, Ag, or Au).
2. Dissociation The C-I bond cleaves upon heating, forming a naphthyl radical and an iodine atom, both bound to the surface. acs.org
3. Intermediate Formation The resulting radicals may form an organometallic complex with a surface metal atom. nsf.gov
4. Diffusion & Coupling Radicals or organometallic intermediates diffuse on the surface and undergo C-C bond formation to create the coupled product. acs.org
5. Desorption The final product desorbs from the surface.

Quantum chemical calculations have elucidated the thermodynamics and kinetics of the Ullmann coupling for various naphthyl halides on coinage metal surfaces. acs.orguni-giessen.de The choice of metal has a significant impact on the energy barriers for each step. acs.org

For the initial dehalogenation step (C-X bond cleavage), copper generally exhibits the highest reactivity, meaning it has the lowest activation barrier for breaking the carbon-halogen bond, followed by silver and then gold. acs.orguni-giessen.de However, the highly reactive nature of the copper surface can sometimes inhibit the final C-C coupling step between the two naphthyl radicals. uni-giessen.de

The reaction energies and barriers are influenced by both the halogen substituent and its position on the naphthalene (B1677914) ring. acs.org Studies on 1-iodonaphthalene and 1-bromonaphthalene show that the C-I bond cleavage is thermodynamically and kinetically more favorable than C-Br bond cleavage on all three metal surfaces. acs.org This supports the selective activation of the C-I bond in this compound.

Table 2: Qualitative Reactivity Trends for Ullmann Coupling on Coinage Metals

Reaction Step Reactivity Trend (Metal) Rationale
C-X Dissociation Cu > Ag > Au Copper has the lowest activation energy for cleaving the carbon-halogen bond. acs.orguni-giessen.de

| C-C Coupling | Au ≈ Ag > Cu | The high reactivity of the copper surface can sometimes increase the barrier for the final coupling step. uni-giessen.de |

These findings highlight the complex interplay between the substrate and the catalytic surface, where a surface that is highly effective for the initial bond-breaking step may not be optimal for the subsequent bond-forming step. acs.orguni-giessen.de

Mechanism on Coinage Metal Surfaces (Cu, Ag, Au)

Electroreduction Mechanisms

The electrochemical reduction of halogenated aromatic compounds like this compound is a powerful tool for studying their reactivity and can be used for applications such as the degradation of pollutants or the synthesis of new materials. unifi.itresearchgate.net

For aromatic halides, the reduction mechanism is generally considered to be a stepwise process rather than a concerted one where electron transfer and bond cleavage occur simultaneously. unifi.itresearchgate.net This stepwise mechanism, often described by the Savéant model, involves distinct elementary steps. nih.gov

The first step is the transfer of a single electron from the electrode to the this compound molecule to form the corresponding radical anion. unimore.it In the second step, this radical anion undergoes cleavage of a carbon-halogen bond. unimore.it Consistent with other reaction types, the weaker C-I bond is expected to dissociate preferentially over the C-Br bond. chinesechemsoc.org This dissociation yields a naphthyl radical and an iodide anion. nih.govunimore.it The resulting aryl radical can then undergo further reactions, such as coupling with another radical to form a dimer or abstracting a hydrogen atom from the solvent. nih.govmdpi.com At sufficiently negative potentials, the radical can be further reduced to an anion, which can then be protonated by the solvent. unimore.itmdpi.com

Table 3: Proposed Stepwise Electroreduction Mechanism

Step Reaction Description
1. Electron Transfer ArX + e⁻ → [ArX]•⁻ The neutral molecule accepts an electron to form a radical anion. unimore.it
2. Dissociation [ArX]•⁻ → Ar• + X⁻ The radical anion undergoes C-X bond cleavage to form an aryl radical and a halide anion. unimore.it

| 3. Follow-up Reactions | Ar• + Ar• → Ar-Ar | The aryl radical can dimerize, abstract a hydrogen atom, or be further reduced. nih.govmdpi.com |

This stepwise pathway is supported by integrated electrochemical and theoretical studies on similar halogenated naphthalene derivatives, which consistently point to the formation of an intermediate radical anion followed by the dissociation of the carbon-halogen bond. unifi.itresearchgate.net

Functionalization Strategies

C-H Functionalization

Direct C-H functionalization has become a powerful tool in organic synthesis for creating complex molecules from simple precursors. escholarship.orgnih.gov This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical approach. nih.gov However, in the case of this compound, functionalization strategies are overwhelmingly directed toward reactions at the two carbon-halogen bonds. The C-I and C-Br bonds are significantly more reactive under a wide variety of conditions, particularly in transition-metal-catalyzed cross-coupling reactions, than the aromatic C-H bonds.

While methods exist for the C-H functionalization of naphthalenes and other arenes, the high reactivity of the carbon-halogen sites in this compound makes selective C-H activation challenging and synthetically less practical. organic-chemistry.org Researchers typically exploit the predictable reactivity of the C-I and C-Br bonds for molecular elaboration rather than attempting the less selective functionalization of an inert C-H bond in the presence of these highly reactive sites.

Regioselective Functionalization

Regioselective functionalization of this compound is readily achievable due to the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds. The C-I bond is more susceptible to both oxidative addition in transition-metal catalysis and metal-halogen exchange. This reactivity difference allows for the selective modification of the C4-position (iodine) while leaving the C1-position (bromine) intact for subsequent transformations.

This principle is well-demonstrated in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The lower bond dissociation energy of the C-I bond compared to the C-Br bond means that catalytic cycles can be initiated at lower temperatures or with less reactive catalyst systems at the iodo-substituted position. This selective approach is a cornerstone for the synthesis of unsymmetrically substituted naphthalenes. For instance, a Suzuki coupling can be performed selectively at the C-I bond, and the resulting bromo-naphthalene derivative can then undergo a second, different coupling reaction at the C-Br bond.

Studies on analogous dihaloaromatics, such as 4-bromoiodobenzene, confirm the feasibility of this selective approach. In palladium-catalyzed C(sp³)–H arylation reactions, aryl iodides are shown to be the reactive partner, allowing for selective coupling at the iodine-bearing position of a bromoiodoarene. acs.org

Table 2: Example of Regioselective C-H Arylation with a Dihaloarene

Substrate Coupling Partner Product Yield Reference
N-Cbz-proline amide 4-Bromoiodobenzene cis-3-(4-Bromophenyl)pyrrolidine derivative High acs.org

This reaction with an analogous substrate demonstrates the principle of selective functionalization at the C-I bond.

Diversity-Oriented Synthesis (DOS) Applications

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules to probe biological processes. The structure of this compound makes it an excellent scaffold for DOS applications. As a building block with two distinct and orthogonally reactive functional groups (an iodo group and a bromo group), it enables the systematic and divergent construction of a library of complex naphthalene derivatives.

A hypothetical DOS strategy using this compound would involve a two-directional approach:

First Diversification Step: The more reactive C-I bond is subjected to a first set of reactions (e.g., Suzuki couplings) with a diverse pool of boronic acids. This creates a library of 1-bromo-4-arylnaphthalenes.

Second Diversification Step: The remaining C-Br bond in each member of the first library is then subjected to a second set of reactions (e.g., Sonogashira couplings) with a diverse pool of terminal alkynes.

This strategy, leveraging the regioselective reactivity of the starting material, can rapidly generate a large and three-dimensionally diverse library of 1,4-disubstituted naphthalenes from a single, readily available precursor. The ability to introduce different functionalities at two specific positions makes this compound a valuable starting point for creating molecular complexity in a controlled and efficient manner, which is the core tenet of Diversity-Oriented Synthesis.

Computational and Theoretical Investigations

Structure-Reactivity Relationships

The reactivity of 1-bromo-4-iodonaphthalene is intrinsically linked to its structure, particularly the nature and position of the two halogen substituents.

Influence of Halogen Position on Reactivity

The positions of the bromine and iodine atoms at the C1 and C4 positions of the naphthalene (B1677914) ring, respectively, have a profound impact on the molecule's reactivity. The electronic character of the naphthalene system is perturbed by the inductive and resonance effects of the halogens. A detailed study using the theory of atoms in molecules (AIM) on α- and β-halonaphthalenes has shown that the resonance effect of the halogen leads to a significant distortion of the carbon-carbon double bonds. acs.org While halogens are inductively electron-withdrawing, they also act as resonance donors. The balance of these two effects, which is position-dependent, governs the reactivity in processes like electrophilic aromatic substitution. acs.org

In the context of cross-coupling reactions, the difference in the C-X bond strength (C-I < C-Br) is the primary determinant of chemoselectivity. The C-I bond is weaker and more polarizable, making the iodine atom a better leaving group. Therefore, reactions like Suzuki, Stille, or Sonogashira coupling can often be performed selectively at the C4-position (iodine) while leaving the C1-position (bromine) intact. This differential reactivity is a cornerstone of its utility in sequential synthesis.

Computational methods like Density Functional Theory (DFT) can be used to quantify this reactivity difference by calculating properties such as bond dissociation energies, atomic charges, and the energies of reaction intermediates and transition states for various coupling reactions.

Intermolecular Interactions (e.g., π-hole stacking, σ-hole bonding)

Beyond covalent reactivity, this compound engages in a variety of non-covalent interactions that are crucial for its solid-state structure and its role in crystal engineering. harvard.eduusp.br These interactions are primarily electrostatic in nature. harvard.edu The key interactions include:

π-π Stacking: The extended aromatic system of the naphthalene core allows for significant π-π stacking interactions, where two aromatic rings are arranged in either a face-to-face or a displaced-parallel fashion. Theoretical analysis of similar systems like naphthalene diimide-pyrene complexes has shown that these interactions are a major stabilizing force in supramolecular assemblies. rsc.org

σ-hole Bonding: Both bromine and, more significantly, iodine can act as halogen bond donors. This arises from an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the extension of the C-X covalent bond. soci.orgwiley-vch.de This positive σ-hole can interact attractively with a Lewis base or any region of negative potential. The strength of the σ-hole increases with the polarizability of the halogen (I > Br), making the iodine atom in this compound a potent halogen bond donor. tamuc.edu

π-hole Stacking: The concept of the σ-hole has been extended to planar aromatic systems, where a region of positive electrostatic potential can exist above and below the center of the ring, known as a π-hole. This can lead to interactions with nucleophiles.

These varied intermolecular forces dictate the crystal packing of this compound and can be harnessed to design complex supramolecular architectures.

Theoretical Studies of Halogen-Halogen Interactions

A specific and highly debated subset of intermolecular forces are halogen-halogen interactions. nih.gov These are categorized based on the geometry of the interaction. Theoretical studies on halobenzenes and other halogenated molecules have provided a framework for understanding these interactions, which are also relevant for this compound. nih.govnsf.gov

The main types of halogen-halogen interactions are:

Type I: Characterized by a geometry where the two C-X···X-C angles (θ1 and θ2) are equal and typically fall between 130° and 160°. This interaction involves the contact of the negatively charged equatorial belts of the two halogen atoms.

Type II: This corresponds to a classic halogen bond, where one halogen acts as the donor (via its σ-hole) and the other acts as the acceptor (via its negative belt). The geometry is typically bent, with θ1 close to 180° and θ2 close to 90°.

Type III: A less common interaction where both angles (θ1 and θ2) are approximately 180°, involving a σ-hole to σ-hole contact. nih.gov

Quantum mechanical calculations, including Symmetry-Adapted Perturbation Theory (SAPT), have been used to dissect the nature of these interactions. nih.gov SAPT analysis reveals that Type II interactions (halogen bonds) have a significant electrostatic component, while Type I and Type III interactions are largely dominated by dispersion forces. nih.gov In heterodimers involving different halogens, the heavier, more polarizable halogen preferentially acts as the halogen bond donor (Lewis acid). nsf.gov Therefore, in a potential Br···I interaction involving two molecules of this compound, the iodine atom would be the stronger σ-hole donor.

Table 1: Calculated Interaction Energies for Halogen···Halogen Dimers in Halobenzenes (Analogous Systems)
DimerInteraction TypeInteraction Energy (kcal/mol)Dominant Force Component
C6H5I···IC6H5Type II-2.5 to -5.2Electrostatics & Dispersion
C6H5Br···BrC6H5Type II-1.5 to -3.0Dispersion & Electrostatics
C6H5I···BrC6H5Type II (I as donor)Stronger than Br···IElectrostatics & Dispersion
C6H5Cl···ClC6H5Type I~ -1.0Dispersion

Note: Data is based on theoretical studies of halobenzenes and serves as an approximation for interactions involving this compound. Actual values will vary. nsf.gov

Spectroscopic Data Interpretation (Computational)

Computational chemistry is an indispensable tool for the interpretation of experimental spectroscopic data. For this compound, theoretical calculations can predict various spectra, aiding in the assignment of experimental signals and providing a deeper understanding of the molecule's structure and electronic properties.

For instance, DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the various nuclei (¹H, ¹³C) in the molecule's computed equilibrium geometry, one can obtain theoretical chemical shifts that typically show good correlation with experimental values. This is particularly useful for complex aromatic systems where signal assignment can be ambiguous. Studies on similar molecules like 1-bromo-4-fluorobenzene (B142099) have demonstrated the successful use of DFT and empirical parameters to predict ¹H and ¹³C NMR spectra. walisongo.ac.id Such an approach would allow for the unambiguous assignment of the six distinct aromatic proton and ten distinct carbon signals in the NMR spectra of this compound.

Correlation of Theoretical and Experimental Results

A crucial step in computational chemistry is the validation of theoretical models by comparing computed results with experimental data. researchgate.net This correlation is essential for establishing the reliability of the chosen computational method and for accurately interpreting complex experimental spectra.

For vibrational spectroscopy, calculated harmonic frequencies are systematically higher than experimental frequencies. Therefore, they are often scaled by empirical factors to achieve better agreement. scribd.com Studies on substituted naphthoquinones show that DFT-calculated IR spectra agree well with experimental FTIR spectra, allowing for confident and unambiguous assignments of the fundamental vibrational modes. osti.gov

In NMR analysis, the accuracy of a computational model is judged by its ability to reproduce observed chemical shifts. For 1-halonaphthalenes, models incorporating steric, electric field, and magnetic anisotropy effects have shown significantly better agreement with experimental data than simpler models. modgraph.co.uk The root-mean-square (r.m.s.) error between observed and calculated shifts is a common metric for evaluating the quality of the correlation. modgraph.co.uk

For thermochemical properties like enthalpies of formation, a strong statistical correlation between computed and experimental values validates the use of the computational approach for a given class of molecules. researchgate.net For instance, a study on hydroxyquinolines demonstrated a linear correlation with R² = 0.9993, confirming the high accuracy of the CBS-QB3 method for that system. researchgate.net This process of correlation is vital for identifying potential inconsistencies in existing experimental literature and for providing reliable data where experiments are lacking.

Thermodynamic and Kinetic Modeling

Computational modeling is instrumental in determining the thermodynamic properties of molecules, particularly for gas-phase species where experimental measurements can be challenging.

Gas-Phase Enthalpies of Formation

The standard gas-phase enthalpy of formation (ΔfH°(g)) is a key thermodynamic property. It can be determined computationally through several high-level ab initio methods. researchgate.netnih.gov These methods calculate the total electronic energy of a molecule, which is then used to derive the enthalpy of formation.

Common approaches include:

Atomization Methods: The enthalpy of formation is calculated by subtracting the sum of the total energies of the constituent atoms from the molecule's total energy. High-accuracy composite methods like Complete Basis Set (CBS-QB3) or Gaussian-n (G3, G4) theories are often used, as they are designed to approximate the results of computationally expensive coupled-cluster calculations. researchgate.net

Isodesmic and Homodesmotic Reactions: To reduce systematic errors, the enthalpy of formation is calculated via a hypothetical reaction where the number and types of chemical bonds are conserved between reactants and products. nih.gov The enthalpy of reaction is computed, and if the enthalpies of formation are known for all other species in the reaction, the unknown enthalpy for the target molecule can be determined with high accuracy.

These computational studies are powerful tools for critically evaluating and building consistent thermochemical databases. nih.gov Comparisons between computed and experimental enthalpies of formation for compounds like chloro-, bromo-, and iodonaphthalenes can help identify and resolve anomalous results in the experimental literature.

Table 2: Common Computational Methods for Gas-Phase Enthalpy of Formation

Method Type Example Key Feature
Composite Ab Initio CBS-QB3, G4 High accuracy through extrapolation to the complete basis set and inclusion of high-level electron correlation effects. researchgate.net
Reaction-Based Isodesmic Reactions Error cancellation by conserving bond types, leading to highly accurate relative energies. nih.gov
Semi-empirical PM7 Lower computational cost, suitable for very large molecules, but generally less accurate than ab initio methods. nih.gov

Estimation Procedures for Thermodynamic Properties

When direct calculation or experimentation is not feasible, various estimation procedures are employed to predict thermodynamic properties.

One of the most established techniques is Benson's Group Additivity method . This approach assumes that the thermodynamic properties of a molecule can be estimated by summing the contributions of its constituent chemical groups. nih.govnist.gov The method has been developed and parameterized for a vast number of functional groups and has been extended from the gas phase to the liquid and solid phases for many organic compounds, including those containing halogens. nist.gov Corrections are often applied for non-additive interactions, such as steric strain or ring strain.

Another powerful procedure combines results from quantum chemistry and statistical mechanics . Quantum chemical calculations provide optimized molecular geometries, vibrational frequencies, and rotational constants. This information is then used as input for statistical mechanics equations to calculate thermodynamic functions like standard entropy (S°) and heat capacity (Cp). nih.govpageplace.de To relate condensed-phase properties to the gas phase, this approach requires the enthalpy of sublimation or vaporization, which must be obtained from experiments or other estimation methods. nih.govpageplace.de

Applications in Advanced Materials and Chemical Synthesis

Organic Electronic Materials

The naphthalene (B1677914) scaffold is a well-established component in materials for organic electronics due to its inherent aromaticity and charge-carrying potential. 1-Bromo-4-iodonaphthalene provides a key entry point for creating sophisticated naphthalene-based materials for various electronic devices.

This compound is utilized as a key intermediate or building block in the synthesis of materials for organic light-emitting diodes (OLEDs). fishersci.nothermofisher.comchemscene.com In OLED technology, the performance of the device—including its efficiency, color purity, and lifespan—is critically dependent on the molecular structure of the compounds used in its various layers, such as the emissive layer (EML) and charge transport layers.

Building blocks like this compound are instrumental in creating the complex organic molecules that form these layers. innospk.com For instance, naphthalene-based copolymers have been investigated as guest materials within a poly(N-vinylcarbazole) (PVK) host for fabricating blue-color OLEDs. mdpi.com The differential reactivity of the C-I and C-Br bonds allows for the stepwise introduction of different aromatic or functional groups through cross-coupling reactions. This synthetic control is crucial for tuning the final molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge injection, transport, and recombination, ultimately leading to light emission. innospk.commdpi.com The use of such intermediates facilitates the development of custom-designed emitters, hosts, and charge-transport materials for high-performance OLED displays and lighting. innospk.com

Organic solar cells, also known as organic photovoltaics (OPVs), represent a promising area for the application of tailored organic semiconductor materials. up.ptresearchgate.net The efficiency of an OSC is heavily reliant on the properties of the electron-donating and electron-accepting materials within its active layer, particularly their ability to absorb light and effectively separate and transport charges.

While direct application of this compound itself in OSCs is not the primary focus, its role as a versatile building block is critical for synthesizing the advanced materials required for these devices. The development of high-performance OPVs often involves the creation of conjugated polymers or small molecules with precisely engineered band gaps to match the solar spectrum. up.ptsigmaaldrich.com Furthermore, specialized molecules are needed for hole transport materials (HTMs) that facilitate the efficient extraction of positive charges from the active layer. rsc.org The synthesis of these complex donor, acceptor, and transport molecules often relies on starting materials like this compound, which provide a robust platform for building out larger conjugated systems through sequential chemical reactions.

This compound is classified as a small molecule semiconductor building block. chemscene.comtcichemicals.com This designation highlights its importance in the bottom-up synthesis of well-defined organic semiconductors. Unlike polymeric semiconductors, which have a distribution of molecular weights and chain lengths, small molecules offer the advantage of being a single, precise chemical entity. This uniformity can lead to more predictable and reproducible electronic properties and better-ordered packing in thin films, which is beneficial for charge transport.

The synthesis of advanced organic semiconductors, such as graphene nanoribbons (GNRs), often begins with di-halogenated aromatic precursors. nii.ac.jpresearchgate.netmpg.de The process typically involves a polymerization step, such as a Suzuki coupling reaction, to form a precursor polymer, followed by an intramolecular cyclodehydrogenation (Scholl reaction) to create the final planar, conjugated GNR. The use of this compound and similar molecules allows chemists to design and construct a wide array of functional organic semiconductors with atomic precision. nih.gov

A fundamental principle in the design of organic electronic materials is the ability to control their electronic properties, specifically the energy levels of the HOMO and LUMO, and the resulting energy band gap. The band gap determines the material's absorption and emission spectra and its semiconductor characteristics. This compound serves as a foundational scaffold upon which these properties can be systematically engineered.

By attaching various electron-donating or electron-withdrawing groups to the naphthalene core via cross-coupling reactions, chemists can precisely tune the HOMO and LUMO energy levels of the resulting molecule. mdpi.comsci-hub.se For example, theoretical studies on related systems, such as dibenzocarbazoles derived from binaphthyl precursors, show that substitutions on the aromatic framework lead to significant shifts in the HOMO-LUMO levels, thereby altering the band gap. sci-hub.se This practice of band gap engineering is essential for creating materials tailored for specific applications. For instance, a wide band gap material might be suitable for a blue OLED emitter, while a narrow band gap material is desirable for absorbing a broader range of light in an organic solar cell. mdpi.comchemrxiv.org The synthesis of certain graphene nanoribbons from specifically designed precursors has been shown to yield materials with very low optical bandgaps, demonstrating the high degree of control achievable through precursor design. chemrxiv.org

The following table summarizes the calculated HOMO, LUMO, and band gap energies for a series of N-aryl-substituted 6H-dibenzo[b,h]carbazole derivatives, illustrating the effect of different substituents on the electronic properties.

Compound Substituent (R) HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
4 H-5.273-1.6743.60
5a Me-5.156-1.6353.52
5b COMe-5.748-1.8833.87
5c C₆H₄NMe₂-4.920-1.5023.42
5d C₆H₄OMe-5.121-1.6283.49
5f C₆H₅-5.197-1.6753.52
5g C₆H₄CF₃-5.533-1.9483.59
5h C₆H₄CN-5.529-1.9983.53
Data sourced from DFT calculations at the B3LYP/LanL2DZ level of theory. sci-hub.se

Small Molecule Organic Semiconductors

Building Blocks for Complex Organic Molecules

The true synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This feature makes it an ideal precursor for the assembly of complex polycyclic organic molecules through controlled, stepwise reactions.

This compound is an exemplary precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and related complex structures like graphene nanoribbons. nii.ac.jpnih.gov The key to its utility is the difference in bond strength between the C-I and C-Br bonds. The carbon-iodine bond is weaker and therefore more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. acs.orgmun.ca

This reactivity difference allows for sequential cross-coupling , a powerful strategy in organic synthesis. nih.gov A typical synthetic route would involve a first cross-coupling reaction that selectively targets the more reactive C-I bond, leaving the C-Br bond untouched. After this first molecular fragment is added, a second, different cross-coupling reaction can be performed under slightly harsher conditions to react the C-Br bond, attaching a second, different fragment. This modular, stepwise approach provides precise control over the final molecular structure, enabling the creation of highly complex and asymmetric polycyclic systems that would be difficult to synthesize otherwise. nii.ac.jpnih.gov This method is a cornerstone of the "bottom-up" synthesis of atomically precise GNRs and other advanced functional materials. researchgate.netnih.gov

Synthesis of Functionalized Azepenes and Related Heterocycles

The synthesis of functionalized seven-membered nitrogen heterocycles, known as azepenes, is of significant interest in medicinal chemistry due to their presence in numerous bioactive alkaloids. Current time information in Bangalore, IN.nih.gov General synthetic strategies often rely on the functionalization of pre-existing azepine rings or the cyclization of appropriately substituted precursors. nih.govmdpi.com Methods such as palladium-catalyzed cross-coupling reactions of α-halo eneformamides have proven effective for creating substituted azepanes. Current time information in Bangalore, IN.nih.gov Furthermore, copper-catalyzed tandem amination/cyclization reactions of specific allenynes provide another route to this heterocyclic core. mdpi.com

While di-haloaromatic compounds are frequently employed in the synthesis of fused heterocyclic systems, the direct application of this compound in the documented synthesis of functionalized azepenes is not prevalent in the reviewed scientific literature. Synthetic approaches toward related structures, such as naphtho-fused azepines, have been described starting from functionalized naphthalene derivatives like 8-bromonaphthalene-1-carbaldehyde. researchgate.net In these cases, the presence of a carbonyl group facilitates the key cyclization step. researchgate.net Theoretically, this compound could serve as a precursor, but it would require initial functionalization to introduce a group capable of participating in a ring-forming reaction with a suitable nitrogen-containing component.

Derivatization into Specialty Chemicals

This compound serves as a key intermediate in the synthesis of various specialty chemicals, where its distinct halogen atoms act as handles for sequential functionalization. This controlled reactivity is crucial for building complex molecules with specific functions, such as those used in electronics and dyes.

One of the prominent applications of this compound is in the production of materials for Organic Light-Emitting Diodes (OLEDs). thermofisher.comgoogle.com The naphthalene core forms a rigid, electron-rich unit that is a common feature in many organic electronic materials. The bromo- and iodo-substituents allow for the stepwise introduction of other aromatic groups through cross-coupling reactions, enabling the tuning of the final molecule's photophysical and electronic properties to meet the specific requirements of OLED devices. researchgate.net

Beyond materials science, this compound is a precursor for industrial dyes and biphenyl (B1667301) compounds. nih.gov The ability to selectively react one halogen at a time allows for the construction of unsymmetrical biaryl and poly-aryl systems, which are important structural motifs in many functional dyes and liquid crystals. researchgate.netnih.gov

The table below summarizes some of the specialty chemicals and material precursors derived from this compound and its isomers.

Precursor CompoundResulting Specialty Chemical/MaterialApplication AreaCitation
This compoundAryl-substituted naphthalenesOLED Materials thermofisher.comgoogle.com
This compoundBiphenyls and derivativesDyes, Liquid Crystals nih.gov
1-Bromo-5-iodonaphthaleneGraphene Nanoribbon (GNR) polymer precursorAdvanced Materials

Catalysis and Reaction Development

The unique structure of this compound makes it a valuable substrate for developing and optimizing new catalytic reactions, particularly those involving selective bond formation.

Design of Novel Precursors for Catalytic Reactions

The development of new catalysts often involves the synthesis of complex organic ligands that can coordinate to a metal center and precisely control its reactivity and selectivity. Aryl halides are fundamental building blocks for many such ligands, including widely used phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. mdpi.com Metal complexes incorporating ligands such as those derived from Schiff bases or naphthaldehyde thiosemicarbazone have shown catalytic activity in cross-coupling reactions. acs.org

However, the specific use of this compound as a starting material for the synthesis of novel catalyst precursors or ligands is not extensively documented in the reviewed literature. In principle, the two different halogen sites on the naphthalene core could be selectively functionalized to create unique bidentate or multidentate ligands. For example, one halogen could be converted into a phosphine group while the other is transformed into a different coordinating group, leading to a novel ligand architecture. While this potential exists, specific examples originating from this compound are not readily apparent. The search for new ligand classes for non-precious metal catalysts, such as nickel, has led to the exploration of diverse heterocyclic libraries, but these have not yet specifically highlighted derivatives of this compound. mdpi.com

Optimization of Reaction Conditions in Organic Synthesis

This compound is an ideal substrate for optimizing reaction conditions in organic synthesis, particularly for sequential cross-coupling reactions. The significant difference in reactivity between the carbon-iodine bond and the carbon-bromine bond is the key feature that allows for selective functionalization. The C-I bond is more susceptible to oxidative addition by transition metal catalysts, such as palladium, than the more stable C-Br bond. wikipedia.orgacs.org

This reactivity difference enables a stepwise approach to synthesis. Under carefully controlled and optimized conditions, a coupling reaction like a Suzuki, Sonogashira, or Heck reaction can be performed selectively at the iodo-position, leaving the bromo-position intact for a subsequent, different coupling reaction. dokumen.pub This strategy is highly valuable for the modular synthesis of complex, unsymmetrical molecules. For instance, a Sonogashira coupling can be performed at the iodo-position at room temperature, followed by a second coupling at the bromo-position under more forcing conditions. acs.org

Research on related di-haloarenes, such as 1-bromo-4-iodobenzene (B50087), has established the conditions for this selectivity. acs.orgdokumen.pub Studies on a palladium single-atom catalyst have also shown high selectivity for the borylation of an aryl iodide over an aryl bromide within the same molecule. wikipedia.org This principle is directly applicable to this compound.

The following table illustrates the general principle of optimizing reaction conditions for the selective coupling of this compound.

Reaction TypeCatalyst System (Example)ConditionsSelective Reaction SiteSubsequent Reaction PotentialCitation
Sonogashira CouplingPd(PPh₃)₄ / CuIRoom Temperature, Amine BaseC-IC-Br site remains for further coupling acs.org
Suzuki CouplingPd(OAc)₂ / PCy₃Mild heatingC-IC-Br site can undergo a second Suzuki coupling dokumen.pub
BorylationPd₁@TRIDAP90 °C, KOAcC-IBorylated product can be used in subsequent couplings wikipedia.org
Heck CouplingPd(OAc)₂Ligand-free or with phosphine ligandsC-IC-Br site available for other transformations dokumen.pub

Supramolecular Chemistry

The rigid and aromatic nature of the naphthalene core makes it an excellent building block for constructing larger molecules intended for use in supramolecular chemistry, where non-covalent interactions govern the assembly of well-ordered, functional architectures.

Hierarchical Assemblies of Nanographenes

Nanographenes, which are precisely defined fragments of graphene, have attracted immense interest for their potential in next-generation electronics and materials science. Their properties are highly dependent on their size, shape, and edge structure. A significant challenge in this field is the bottom-up synthesis of complex nanographene structures and controlling their assembly into larger, ordered superstructures.

A study on a positional isomer, 1-bromo-8-iodonaphthalene (B1280078), demonstrates the power of using di-halo-naphthalenes as key building blocks in the synthesis of complex, nonalternant nanographenes. In this work, a multi-step synthesis was employed to construct a large, wavy nanographene molecule containing three consecutive seven-membered rings. The 1-bromo-8-iodonaphthalene derivative was crucial in a Sonogashira coupling step to extend the π-system of the growing nanostructure.

Once synthesized, this Janus-type nanographene molecule, featuring both convex and concave surfaces, was shown to undergo hierarchical self-assembly. In the solid state, the molecules arrange into a square-shaped lattice driven by London dispersion forces between bulky tert-butyl substituents. Remarkably, when co-crystallized with fullerenes (C₆₀ or C₇₀), the nanographene host adapts its conformation to encapsulate the fullerene guests, leading to highly ordered and beautiful supramolecular tessellations, including triangular and rhombic patterns. This work showcases how strategically functionalized naphthalenes are instrumental in creating dynamic, non-macrocyclic hosts for complex hierarchical assemblies, paving the way for novel tessellated materials.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-iodonaphthalene, and what methodological considerations ensure high yields?

Sequential halogenation is a standard approach: bromination of naphthalene followed by iodination at the para position. Directing effects of substituents must be considered; bromine’s electron-withdrawing nature typically directs iodination to the 4-position. Reaction conditions (e.g., temperature, catalysts like FeCl₃ for bromination or CuI for iodination) and solvent selection (e.g., dichloromethane or DMF) are critical for regioselectivity. Purity can be optimized via column chromatography or recrystallization, with characterization by NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

  • 1H/13C NMR : Identify aromatic proton environments and confirm substitution patterns. Heavy atoms (Br, I) induce deshielding and splitting.
  • X-ray crystallography : Resolves structural ambiguities, especially for regiochemistry confirmation.
  • Mass spectrometry (EI-MS) : Verifies molecular ion peaks (m/z 308 for C₁₀H₆BrI). Contradictions in data (e.g., unexpected splitting in NMR) may arise from impurities or isomerization. Cross-validate with literature (e.g., NIST Chemistry WebBook for reference spectra) and use complementary techniques .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
  • First Aid : For skin contact, wash with copious water; for inhalation, move to fresh air and seek medical attention. Toxicity data from analogous bromonaphthalenes suggest potential hepatotoxicity, necessitating strict exposure controls .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions, and what parameters validate these models?

Density Functional Theory (DFT) calculations can model electronic effects (e.g., charge distribution, frontier molecular orbitals) to predict sites for Suzuki or Ullmann couplings. Parameters like bond dissociation energies (BDEs) for C-Br vs. C-I bonds and steric maps guide catalyst selection (e.g., Pd for C-I activation). Validate predictions experimentally via kinetic studies and product analysis .

Q. What strategies resolve contradictions in spectroscopic data when characterizing halogenated naphthalenes?

  • Isomer discrimination : Use NOESY NMR to detect spatial proximity of substituents.
  • High-resolution MS : Differentiate isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br; ¹²⁷I monoisotopic).
  • Comparative analysis : Cross-check melting points and retention times with literature (e.g., NIST data). Contradictions may arise from polymorphic forms or solvent adducts, requiring thermal analysis (DSC/TGA) .

Q. How do electronic and steric effects of bromine and iodine influence regioselectivity in subsequent functionalization reactions?

Bromine’s stronger electron-withdrawing effect deactivates the ring, making the iodine-bearing position more reactive in electrophilic substitutions. Steric hindrance from iodine may limit access to certain catalysts in cross-couplings. Experimental validation via competitive reactions (e.g., comparing bromo vs. iodo substituent reactivity in Heck reactions) and Hammett plots can quantify these effects .

Q. What challenges arise in achieving high purity during this compound synthesis, and how can advanced purification methods address them?

Challenges include:

  • Byproduct formation : Di-halogenated isomers from over-reaction.
  • Residual catalysts : Metal residues (e.g., Cu, Fe) affecting downstream applications. Solutions:
  • Flash chromatography : Optimize solvent gradients to separate isomers.
  • Recrystallization : Use solvent pairs (e.g., ethanol/hexane) for crystal lattice purification.
  • HPLC-MS : Monitor purity dynamically and adjust conditions .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies between experimental and theoretical (computational) data for this compound’s physicochemical properties?

Discrepancies in properties like dipole moments or logP values may stem from solvent effects or approximations in computational models (e.g., gas-phase vs. solution-phase calculations). Mitigate by:

  • Using solvent-correction algorithms in DFT.
  • Validating with experimental techniques (e.g., reverse-phase HPLC for logP determination).
  • Reporting confidence intervals for computational data .

Q. What experimental design principles minimize systematic errors in studies involving this compound?

  • Controls : Include halogen-free naphthalenes to isolate substituent effects.
  • Replication : Triplicate runs for kinetic or thermodynamic measurements.
  • Blinding : Randomize sample processing to avoid bias in spectral interpretation.
  • Error analysis : Calculate standard deviations for melting points, yields, and spectral integrals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.